Scientific Field: Organic chemistry and medicinal chemistry.
Summary: 3,5-Difluorobenzonitrile serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Methods of Application: It can be used as a reactant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to create more complex molecules.
Results/Outcomes: Researchers have successfully synthesized novel drug candidates and functional materials using this compound.
Scientific Field: Fluorine chemistry.
Summary: 3,5-Difluorobenzonitrile is a valuable source of fluorine atoms for introducing fluorine into organic molecules.
Methods of Application: It can be used in electrophilic fluorination reactions, such as nucleophilic aromatic substitution with fluoride sources.
Results/Outcomes: Researchers have developed fluorinated compounds with improved properties, such as enhanced bioavailability and metabolic stability.
Scientific Field: Materials chemistry.
Summary: 3,5-Difluorobenzonitrile can be incorporated into polymer matrices or used as a monomer to create fluorinated polymers.
Methods of Application: It participates in polymerization reactions (e.g., radical polymerization) to form fluorinated materials.
Results/Outcomes: Fluorinated polymers exhibit unique properties, such as high thermal stability, chemical resistance, and low surface energy.
Scientific Field: Electrochemical energy storage.
Summary: Researchers explore 3,5-difluorobenzonitrile derivatives as electrolyte additives or electrode materials in lithium-ion batteries.
Methods of Application: Incorporation into electrolyte formulations or electrode coatings.
Results/Outcomes: Improved battery performance, stability, and safety due to enhanced ion transport and reduced side reactions.
Scientific Field: Photonics and optoelectronic devices.
Summary: 3,5-Difluorobenzonitrile derivatives exhibit interesting photophysical properties.
Methods of Application: Used as a fluorophore or building block in organic light-emitting diodes (OLEDs) and sensors.
Results/Outcomes: Enhanced emission efficiency, color tunability, and sensitivity in optoelectronic devices.
Scientific Field: Environmental science.
Summary: Researchers investigate the fate and behavior of 3,5-difluorobenzonitrile in the environment.
Methods of Application: Analytical techniques (e.g., gas chromatography-mass spectrometry) to detect and quantify its presence.
Results/Outcomes: Understanding its environmental impact, degradation pathways, and potential risks.
3,5-Difluorobenzonitrile possesses a rigid planar structure due to the presence of the aromatic benzene ring. The electron-withdrawing nature of the fluorine atoms affects the electronic distribution of the molecule. This influences its reactivity and makes it a valuable intermediate for further chemical modifications [].
The electron-withdrawing nature of the fluorine atoms makes the aromatic ring of 3,5-difluorobenzonitrile moderately reactive towards nucleophilic aromatic substitution reactions. This allows for the attachment of various functional groups at specific positions on the ring.
Studies have shown that 3,5-difluorobenzonitrile can activate certain metal catalysts. For instance, it assists in the conversion of catalytically inactive (phosphine)2Ni complexes to active (phosphine)Ni(alkene) intermediates, which are crucial for cross-coupling reactions in organic synthesis.
As with most chemicals, it is advisable to handle 3,5-difluorobenzonitrile with care due to its potential hazards. Specific data on its toxicity is not available, but some general precautions can be taken:
Irritant